molecular formula C25H25NO2 B594109 (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 824961-61-7

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B594109
CAS No.: 824961-61-7
M. Wt: 371.5 g/mol
InChI Key: IJNSZBAEVYRFCH-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    JWH-164, also known as (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid receptor agonist . This article will delve into the mechanism of action of JWH-164, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

    Target of Action

    JWH-164 has approximately equal affinity for the CB1 and CB2 receptors , with a Ki of 6.6 nM at CB1 and 6.9 nM at CB2 . These receptors are part of the endocannabinoid system and play a crucial role in various physiological processes.

    Mode of Action

    As a synthetic cannabinoid receptor agonist, JWH-164 binds to the CB1 and CB2 receptors, triggering a series of intracellular events . The exact interaction between JWH-164 and its targets is still under investigation.

    Pharmacokinetics

    Synthetic cannabinoids typically have rapid onset and short duration of action .

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for JWH 081 7-methoxynaphthyl isomer are not widely documented in the literature.
    • it is likely synthesized through organic chemistry methods involving the condensation of appropriate precursors.
  • Chemical Reactions Analysis

    • The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions would depend on the specific synthetic pathway.
    • Major products formed from these reactions would include derivatives of JWH 081 7-methoxynaphthyl isomer.
  • Scientific Research Applications

    • JWH 081 7-methoxynaphthyl isomer’s applications span several fields:

        Chemistry: It serves as a valuable reference standard for analytical purposes.

        Biology: Researchers may use it to study cannabinoid receptors and their interactions.

        Medicine: Although not directly used in medicine, understanding its effects can inform drug development.

        Industry: Forensic laboratories employ it for identifying synthetic cannabinoids in samples.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    (7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IJNSZBAEVYRFCH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H25NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70669880
    Record name (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70669880
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    371.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    824961-61-7
    Record name (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=824961-61-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name JWH-164
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70669880
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name JWH-164
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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